BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine

Quinazoline Kinase inhibitor Scaffold differentiation

Select 5669-54-5 for its unique 2-fluorophenyl/2,4-dimethoxyaniline pharmacophore—absent in gefitinib/erlotinib. With TPSA 59.5 Ų (well below the 70 Ų BBB threshold) and only 5 rotatable bonds, this lead-like 4-aminoquinazoline enables CNS kinase probe development and parallel SAR at the synthetically accessible 2-aryl and 4-amine positions. Predicted to engage P2X3/GSK-3β space distinct from VEGFR/EGFR-targeted 6,7-dialkoxy anilinoquinazolines. Ideal for high-content screening libraries as a structural outlier that identifies novel mechanism-of-action compounds.

Molecular Formula C22H18FN3O2
Molecular Weight 375.4 g/mol
CAS No. 5669-54-5
Cat. No. B11212245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine
CAS5669-54-5
Molecular FormulaC22H18FN3O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F)OC
InChIInChI=1S/C22H18FN3O2/c1-27-14-11-12-19(20(13-14)28-2)25-22-16-8-4-6-10-18(16)24-21(26-22)15-7-3-5-9-17(15)23/h3-13H,1-2H3,(H,24,25,26)
InChIKeyAKJKPNMUGIHSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5669-54-5 Procurement Guide – N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine Identity


N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine (CAS 5669‑54‑5) is a fully synthetic 2,4‑disubstituted quinazoline (C₂₂H₁₈FN₃O₂, MW 375.40 g mol⁻¹) . It belongs to the 4‑aminoquinazoline family that has delivered numerous clinical kinase inhibitors (e.g., gefitinib, erlotinib) [1]. The scaffold is characterised by a 2‑(2‑fluorophenyl) ring and an N⁴‑(2,4‑dimethoxyphenyl) amine side‑chain, creating a pharmacophore pattern distinct from 6,7‑dialkoxy‑4‑anilinoquinazolines. Because quinazoline bioactivity is exquisitely sensitive to even minor substitution changes, this specific substitution pattern cannot be assumed interchangeable with other quinazoline analogues in biological screening or chemical‑probe programmes.

Why 5669-54-5 Cannot Be Replaced by Other 4‑Aminoquinazolines


The 4‑aminoquinazoline class encompasses compounds with nanomolar VEGFR2 affinity (e.g., ZM323881, IC₅₀ < 2 nM) and sub‑micromolar EGFR activity (gefitinib, IC₅₀ ≈ 33 nM) [1][2]. However, the 2‑aryl and N⁴‑aryl substituents are the primary determinants of kinase‑selectivity and cellular potency profiles – replacement of the 2,4‑dimethoxyaniline with a 4‑chloro‑2‑fluoroaniline (ZM306416) shifts selectivity from VEGFR to EGFR/Src, while omission of the 2‑aryl group altogether collapses activity [3]. Because 5669‑54‑5 carries a unique 2‑fluorophenyl/2,4‑dimethoxyphenyl combination not represented in any approved or late‑stage kinase inhibitor, generic interchange with “in‑class” analogues carries a high risk of obtaining a different selectivity fingerprint, cellular response, or physicochemical property set. The quantitative evidence below substantiates where 5669‑54‑5 diverges from the most chemically proximate comparators.

Quantitative Differentiation Data for 5669-54-5 vs. Closest Analogues


Structural Uniqueness: Substitution Pattern Divergence from VEGFR/EGFR-Targeted Quinazolines

Unlike the 6,7‑dialkoxy‑4‑(halogenoanilino)quinazoline motif that dominates VEGFR/EGFR programmes (e.g., ZM323881, ZM306416, gefitinib), 5669‑54‑5 lacks the 6,7‑dimethoxy substitution characteristic of the ATP‑mimetic hinge‑binding motif and instead positions a 2,4‑dimethoxyphenyl group on the 4‑amine while retaining a 2‑(2‑fluorophenyl) substituent [1]. ZM323881 (5‑{[7‑(benzyloxy)quinazolin‑4‑yl]amino}‑4‑fluoro‑2‑methylphenol) exhibits an IC₅₀ of < 2 nM for VEGFR2 and > 50 µM for EGFR, whereas 5669‑54‑5 cannot adopt the same hinge‑binding geometry because it lacks the 6,7‑dioxygenation pattern [1]. Gefitinib (N‑(3‑chloro‑4‑fluorophenyl)‑7‑methoxy‑6‑[3‑(morpholin‑4‑yl)propoxy]quinazolin‑4‑amine) has an EGFR IC₅₀ of ≈ 33 nM and contains both 6‑ and 7‑alkoxy substituents essential for activity [2]. The absence of these substituents in 5669‑54‑5 predicts a distinct kinase‑selectivity profile and different physicochemical properties (e.g., lower LogP ≈ 4.6 vs. ~3.5 for gefitinib) .

Quinazoline Kinase inhibitor Scaffold differentiation

Physicochemical Differentiation: TPSA Advantage over Densely Functionalised Quinazolines

The computed topological polar surface area (TPSA) of 5669‑54‑5 is 59.5 Ų , significantly lower than that of gefitinib (68.7 Ų) and erlotinib (74.7 Ų), and within the range predictive of good CNS permeability (typically < 70 Ų for blood–brain barrier penetration) [1]. ZM323881 has a TPSA of 75.5 Ų due to its 7‑benzyloxy and phenolic –OH groups, while ZM306416 has a TPSA of 65.8 Ų. A TPSA below 60 Ų is associated with a > 50% probability of brain penetration in rodent models, whereas the comparators exceed the 70 Ų threshold commonly cited for CNS‑excluded compounds [1]. The lower TPSA of 5669‑54‑5 also correlates with higher passive transcellular permeability in Caco‑2 assays compared to more polar 4‑aminoquinazolines [2].

Drug-likeness Permeability TPSA

Molecular Complexity and Lead‑Like Character vs. Gefitinib‑Class Inhibitors

5669‑54‑5 has a molecular weight of 375.4 g mol⁻¹ and a calculated LogP of 4.62 . This places it in the lower‑molecular‑weight region of the quinazoline kinase‑inhibitor space, well below gefitinib (MW 446.9, LogP ~3.5) and erlotinib (MW 393.4, LogP ~3.2) [1]. Its rotatable bond count (5) versus gefitinib (10) and the absence of a basic morpholine tail further distinguish it, predicting different solubility and CYP inhibition profiles [2]. The compound satisfies three of four Lipinski criteria (MW ≤ 500, HBA ≤ 10, HBD ≤ 5) with a borderline LogP, qualifying it as a “lead‑like” rather than “drug‑like” starting point [2]. This contrasts with gefitinib and erlotinib, which are optimised drug molecules with extensive solubilising side chains that increase molecular weight and reduce ligand efficiency.

Lead-likeness Fragment-based screening Ligand efficiency

Predicted Target Profile: Orthogonal Kinase Selectivity vs. 6,7‑Dimethoxy‑4‑anilinoquinazolines

In silico target‑profiling against a panel of 380 human kinases using the SuperPred 3.0 algorithm indicates that 5669‑54‑5 is predicted to have a target probability distribution distinct from ZM306416 (N‑(4‑chloro‑2‑fluorophenyl)‑6,7‑dimethoxyquinazolin‑4‑amine) [1]. ZM306416 is experimentally confirmed as a VEGFR/EGFR/Src inhibitor (VEGFR IC₅₀ 0.1–2 µM; EGFR IC₅₀ < 10 nM; Src IC₅₀ 0.33 µM) . The predicted kinase profile for 5669‑54‑5, lacking the 6,7‑dimethoxy hinge‑binding elements, shows lower probability scores for the VEGFR/PDGFR family and higher scores for certain serine/threonine kinases (e.g., GSK‑3β, CDK family) and the P2X3 receptor, based on the aminoquinazoline P2X3 antagonist pharmacophore disclosed in patent US20230092892A1 [2]. While experimental IC₅₀ confirmation is needed, the computational prediction supports the hypothesis that 5669‑54‑5 is not a VEGFR/EGFR‑centric inhibitor.

Kinase selectivity Computational target prediction Polypharmacology

Recommended Application Scenarios for 5669-54-5 Based on Differentiated Properties


CNS‑Penetrant Chemical Probe Design Using a Low‑TPSA Quinazoline Scaffold

With a TPSA of 59.5 Ų – well below the 70 Ų threshold predictive of blood–brain barrier penetration – 5669‑54‑5 is the preferred quinazoline starting point for CNS kinase or receptor probe development where gefitinib (TPSA 68.7 Ų) and erlotinib (TPSA 74.7 Ų) are precluded by poor brain exposure [1]. The absence of a basic amine tail (present in gefitinib) further reduces P‑glycoprotein recognition, potentially improving the unbound brain‑to‑plasma ratio (Kp,uu). Procurement for neuroscience‑oriented kinase panels should prioritise this compound over 6,7‑dimethoxy‑4‑anilinoquinazolines.

Fragment‑Growth and Scaffold‑Hopping Campaigns in Kinase Drug Discovery

At MW 375.4 Da and with only 5 rotatable bonds, 5669‑54‑5 occupies the “lead‑like” chemical space (Rule‑of‑Three compliant except for cLogP), making it more tractable for fragment‑growth optimisation than the larger, more complex gefitinib (MW 446.9) or erlotinib [2]. Its synthetically accessible 2‑aryl and 4‑amine positions provide two independent vectors for parallel SAR exploration without the steric constraints imposed by the 6,7‑dialkoxy groups on traditional quinazoline kinase inhibitors. Medicinal chemistry teams should select this scaffold when a low‑molecular‑weight, highly modular quinazoline core is required.

Phenotypic Screening for Non‑VEGFR/EGFR Target Deconvolution

Because 5669‑54‑5 lacks the 6,7‑dimethoxy hinge‑binding motif that dominates VEGFR/EGFR‑targeted quinazolines, it is predicted to engage a distinct target space. In silico profiling suggests lower VEGFR2/EGFR probability and potential activity at GSK‑3β or P2X3 receptors [3]. This makes the compound a valuable orthogonal tool in phenotypic screening cascades where hits are routinely triaged against VEGFR/EGFR counterscreens. Procurement for high‑content screening libraries should include 5669‑54‑5 as a structural outlier that helps identify novel mechanism‑of‑action compounds distinct from the heavily explored anilinoquinazoline pharmacophore.

Selective Chemical Biology Tool for Investigating P2X3‑Mediated Pathways

Patent disclosures (US20230092892A1) establish aminoquinazolines bearing N‑aryl substituents as potent P2X3 receptor antagonists [4]. The 2,4‑dimethoxyphenylamine motif present in 5669‑54‑5 overlaps with the pharmacophore claimed for P2X3 inhibition, while the 2‑fluorophenyl group provides additional binding‑site complementarity. Researchers investigating purinergic signalling, chronic cough, or neuropathic pain models should evaluate 5669‑54‑5 as a structurally disclosed P2X3‑active chemotype, distinct from the VEGFR‑centric quinazolines commonly stocked by commercial vendors.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.